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Compound of Interest

Compound Name: C17H18ClN3O4

Cat. No.: B576333 Get Quote

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Chemical Formula: The request specified the chemical formula C17H18ClN3O4.

However, extensive database searches did not yield a well-documented compound with this

formula relevant to in silico modeling and docking. The search results strongly indicated a likely

typographical error, pointing towards the widely studied fungicide Pyraclostrobin, which has the

chemical formula C19H18ClN3O4. This guide will, therefore, focus on Pyraclostrobin.

Introduction
Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class. Its primary

mechanism of action involves the inhibition of mitochondrial respiration in fungi, which

effectively halts their growth and leads to cell death.[1][2][3][4] As a Quinone outside Inhibitor

(QoI), Pyraclostrobin specifically targets the cytochrome bc1 complex (Complex III) in the

mitochondrial electron transport chain.[2][5] This targeted action makes it a subject of

significant interest for in silico modeling and molecular docking studies to understand its

binding mechanism, predict potential resistance, and explore its effects on non-target

organisms. This guide provides a comprehensive overview of the in silico approaches used to

study Pyraclostrobin, detailed experimental protocols, and an analysis of its interaction with key

signaling pathways.
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A summary of the key physicochemical properties and toxicological data for Pyraclostrobin is

presented in Table 1. This information is crucial for parameterizing in silico models and

understanding the compound's behavior in biological systems.

Property Value Reference

Chemical Formula C19H18ClN3O4 [1]

Molar Mass 387.8 g/mol [1]

Melting Point 63.7-65.2 °C [1]

Water Solubility 1.9 mg/L (at 20 °C) [1]

Mode of Action
Inhibition of mitochondrial

respiration
[1][2][3]

Primary Target
Cytochrome bc1 complex

(Complex III)
[2][5]

96h LC50 (Zebrafish) 61 μg/L (~0.16 μM) [6]

144h LC50 (Zebrafish) 81.3 μg/L (~0.21 μM) [6]

Table 1: Physicochemical and Toxicological Properties of Pyraclostrobin.

Molecular Docking of Pyraclostrobin with
Cytochrome bc1
Molecular docking is a computational technique used to predict the binding orientation and

affinity of a small molecule (ligand) to a larger molecule (protein). In the case of Pyraclostrobin,

docking studies are essential to elucidate its interaction with the Qo site of the cytochrome bc1

complex.

The following protocol outlines a typical workflow for the molecular docking of Pyraclostrobin

with its target protein.

Protein Preparation:
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Obtain the 3D structure of the target protein, the cytochrome bc1 complex, from a protein

structure database such as the Protein Data Bank (PDB). A suitable crystal structure, for

example, of bovine cytochrome b with a bound inhibitor, can be used as a template.

Prepare the protein structure for docking by removing water molecules and any co-

crystallized ligands.

Add hydrogen atoms to the protein structure, which are often not resolved in crystal

structures.

Assign partial charges to the protein atoms using a force field such as CHARMm.

If necessary, perform homology modeling to generate a 3D model of the target protein

from a species of interest if an experimental structure is unavailable.[5]

Ligand Preparation:

Obtain the 3D structure of Pyraclostrobin from a chemical database like PubChem.

Optimize the geometry of the ligand using a suitable computational chemistry software

package.

Assign partial charges to the ligand atoms.

Define the rotatable bonds in the ligand to allow for conformational flexibility during

docking.

Grid Generation and Binding Site Definition:

Define the binding site on the protein, which in this case is the Qo site of the cytochrome

bc1 complex. This is typically done by creating a grid box that encompasses the active site

residues. The center of the grid can be defined based on the position of a co-crystallized

ligand in a known structure.

Docking Simulation:

Use a molecular docking program such as AutoDock, Glide, or CDOCKER to perform the

docking simulation.[5]
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The docking algorithm will explore different conformations and orientations of

Pyraclostrobin within the defined binding site.

The program will score each pose based on a scoring function that estimates the binding

affinity.

Analysis of Docking Results:

Analyze the top-ranked docking poses to identify the most likely binding mode of

Pyraclostrobin.

Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic

interactions, to understand the key residues involved in binding.

The binding affinity is often reported as a docking score or a calculated binding free

energy. While specific docking scores for Pyraclostrobin are highly dependent on the

software and parameters used, studies have focused on the relative binding affinities of

different inhibitors.[3][5] For instance, the inhibitory constant (Ki) of Pyraclostrobin for the

cytochrome bc1 complex has been reported to be in the subnanomolar range, indicating a

high binding affinity.[3]
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A typical workflow for a molecular docking experiment.
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Signaling Pathway Analysis
Beyond its primary antifungal activity, in silico and experimental studies have revealed that

Pyraclostrobin can modulate several signaling pathways in non-target organisms. This has

important implications for its potential toxicological effects.

Pyraclostrobin has been shown to activate the AMP-activated protein kinase (AMPK) and

inhibit the mammalian target of rapamycin (mTOR) signaling pathway.[1] This is likely a

consequence of its inhibitory effect on mitochondrial respiration, which leads to a decrease in

cellular ATP levels. The activation of AMPK and inhibition of mTOR can induce autophagy, a

cellular process for degrading and recycling cellular components.[1]
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Pyraclostrobin's effect on the AMPK/mTOR pathway.
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Studies have indicated that Pyraclostrobin can act as an antagonist to the nuclear factor

kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[6] In contrast, other

agricultural fungicides have been shown to be activators of this pathway. The NF-κB pathway is

a crucial regulator of inflammatory responses. Pyraclostrobin's antagonistic activity on this

pathway could have implications for its immunomodulatory effects. The upregulation of tnf-α,

tlr-4, and myd88 can activate the NF-κB signaling pathway, leading to an increased expression

of pro-inflammatory cytokines.[6]
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Pyraclostrobin's antagonistic effect on the NF-κB pathway.

Research has demonstrated for the first time that Pyraclostrobin exhibits androgen receptor

(AR) antagonist activity.[6] Androgen receptors are nuclear receptors that are activated by

binding to androgenic hormones, such as testosterone. As an antagonist, Pyraclostrobin likely

binds to the AR and prevents its activation by androgens, thereby inhibiting the transcription of

androgen-responsive genes. This finding opens up a new area of investigation into the

potential endocrine-disrupting effects of Pyraclostrobin.
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Pyraclostrobin's antagonism of the androgen receptor.

Quantitative In Silico and Experimental Data
The following table summarizes quantitative data from in silico and experimental studies on

Pyraclostrobin, providing insights into its binding affinity and biological effects.
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Parameter Value / Observation Study Context Reference

Binding Affinity (Ki) Subnanomolar range

Inhibition of

cytochrome bc1

complex

[3]

Binding Free Energy

Correlation (r²)

0.89 (for a set of bc1

inhibitors)

Correlation between

calculated and

experimental values

[3]

ATP Levels

Significantly

decreased in Zenbio

3T3-L1 cells upon

exposure

Mitochondrial

dysfunction

NF-κB Activity
Demonstrated

antagonist activity

In vitro and in vivo

studies
[6]

Androgen Receptor

Activity

Demonstrated

antagonist activity

First-time observation

in research
[6]

AMPK

Phosphorylation

Significantly enhanced

in RAW264.7 cells

Activation of the

AMPK/mTOR

pathway

[1]

mTOR

Phosphorylation

Decreased in

RAW264.7 cells

Inhibition of the mTOR

pathway
[1]

Table 2: Quantitative Data from In Silico and Experimental Studies of Pyraclostrobin.

Conclusion
In silico modeling and molecular docking are powerful tools for understanding the molecular

mechanisms of action of compounds like Pyraclostrobin. These computational approaches

have confirmed that Pyraclostrobin's primary mode of action is the potent inhibition of the

cytochrome bc1 complex in the mitochondrial respiratory chain. Furthermore, these studies, in

conjunction with experimental data, have revealed that Pyraclostrobin can modulate key

signaling pathways, including the AMPK/mTOR and NF-κB pathways, and act as an androgen

receptor antagonist. This detailed understanding of Pyraclostrobin's molecular interactions is

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/19928849/
https://pubmed.ncbi.nlm.nih.gov/19928849/
https://pubmed.ncbi.nlm.nih.gov/38960114/
https://pubmed.ncbi.nlm.nih.gov/38960114/
https://pubmed.ncbi.nlm.nih.gov/34348084/
https://pubmed.ncbi.nlm.nih.gov/34348084/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b576333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


crucial for predicting its efficacy, potential for resistance development, and its toxicological

profile in non-target organisms. The methodologies and findings presented in this guide provide

a solid foundation for further research and development in the field of agricultural chemistry

and toxicology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pyraclostrobin induced AMPK/mTOR pathways mediated autophagy in RAW264.7
macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Search for Novel Lead Inhibitors of Yeast Cytochrome bc1, from Drugbank and
COCONUT - PMC [pmc.ncbi.nlm.nih.gov]

3. Subnanomolar inhibitor of cytochrome bc1 complex designed by optimizing interaction
with conformationally flexible residues - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC
[pmc.ncbi.nlm.nih.gov]

5. Features of interactions responsible for antifungal activity against resistant type
cytochrome bc1: A data-driven analysis based on the binding free energy at the atomic level
- PMC [pmc.ncbi.nlm.nih.gov]

6. Pyraclostrobin induces developmental toxicity and cardiotoxicity through oxidative stress
and inflammation in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [In Silico Modeling and Molecular Docking of
Pyraclostrobin (C19H18ClN3O4): A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b576333#c17h18cln3o4-in-silico-
modeling-and-docking]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b576333?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/34348084/
https://pubmed.ncbi.nlm.nih.gov/34348084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8307329/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8307329/
https://pubmed.ncbi.nlm.nih.gov/19928849/
https://pubmed.ncbi.nlm.nih.gov/19928849/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9257438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9257438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6242680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6242680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6242680/
https://pubmed.ncbi.nlm.nih.gov/38960114/
https://pubmed.ncbi.nlm.nih.gov/38960114/
https://www.benchchem.com/product/b576333#c17h18cln3o4-in-silico-modeling-and-docking
https://www.benchchem.com/product/b576333#c17h18cln3o4-in-silico-modeling-and-docking
https://www.benchchem.com/product/b576333#c17h18cln3o4-in-silico-modeling-and-docking
https://www.benchchem.com/product/b576333#c17h18cln3o4-in-silico-modeling-and-docking
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b576333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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